1-(4-Fluorophenyl)-3-phenylthiourea
Overview
Description
1-(4-Fluorophenyl)-3-phenylthiourea (FPPT) is a synthetic compound that is used for a variety of scientific research applications. It is an organosulfur compound, with a phenylthiourea group attached to a 4-fluorophenyl ring. FPPT is known for its ability to modulate the activity of enzymes and receptors, and has been studied for its potential to be used in drug development.
Scientific Research Applications
Synthesis and Structural Analysis
- 1-(4-Fluorophenyl)-3-phenylthiourea and its derivatives have been synthesized and characterized, with a focus on their structural and conformational properties. These compounds exhibit almost planar carbonyl and thiourea groups, and their molecular structure has been studied using techniques like X-ray diffraction and vibrational spectra analysis (Saeed, Erben, Shaheen, & Flörke, 2011).
Antipathogenic Activity
- Thiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been tested for their antipathogenic activity, particularly against bacterial strains known for biofilm growth. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Organocatalysis
- The compound has been used as an organocatalyst for the chemoselective oxidation of sulfides, showcasing its efficiency in converting various sulfides to sulfoxides under mild conditions. This catalytic process can be repeated due to the compound's recoverability (Huang, Yi, & Cai, 2011).
Enzyme Inhibition and Mercury Sensing
- As an unsymmetrical thiourea derivative, it has shown efficiency in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting its potential in enzyme inhibition. Additionally, its ability to detect toxic metal mercury using spectrofluorimetric techniques has been explored (Rahman et al., 2021).
Corrosion Inhibition
- Phenylthiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness increases with concentration and the thermodynamic parameters of their adsorption have been studied (Fouda & Hussein, 2012).
Fluorescent Chemosensors
- Derivatives of 1-(4-Fluorophenyl)-3-phenylthiourea have been developed as chemosensors for anions. These compounds exhibit a distinct fluorescence "ON" observation and color change when interacting with specific anions, indicating their potential in sensing applications (Wu et al., 2007).
Electrochemical Applications
- Electrochemical properties of compounds involving 1-(4-Fluorophenyl)-3-phenylthiourea have been studied, highlighting their potential in energy storage and electrochromic devices due to their high capacitance and stable optical properties (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the function of their target proteins, while others can enhance their activity .
Biochemical Pathways
For instance, some indole derivatives have been found to affect glucose metabolism, leading to changes in glycolysis, glycogen metabolism, and gluconeogenesis .
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Similar compounds have been found to be stable under various conditions . Environmental factors such as temperature, pH, and the presence of other substances can influence the action and stability of a compound .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYUNOFVOQYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351248 | |
Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
370-16-1 | |
Record name | NSC191412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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